

Introduction to M8891 and MetAP2 Inhibition

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Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B8175979

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Methionine aminopeptidases are enzymes responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[4][5] MetAP2, in particular, is a key target in cancer therapy due to its essential role in endothelial cell growth and proliferation during tumor angiogenesis.[4][6][7] Inhibition of MetAP2 can disrupt these processes, leading to the suppression of tumor growth. M8891 was developed as a potent and selective inhibitor of MetAP2, showing promise in preclinical cancer models.[2][3][4]

Comparative Efficacy Data

A pivotal study directly compared the biochemical and cellular activities of M8891 and its (R)-enantiomer, MSC2492281. The data reveals a significant disparity in their inhibitory potential, with M8891 being substantially more potent.

Biochemical and Cellular Activity

Compound	Target	IC50 (nmol/L)	Cell-Based Assay (HUVEC Proliferation) IC50
M8891	Human MetAP2	52	20 nM[8]
Murine MetAP2		32	
Human MetAP1		>10,000[5][8][9]	
(R)-M8891 (MSC2492281)	Human MetAP2	~7,800 (approx. 150-fold less active than M8891)[4]	Not explicitly stated, but expected to be significantly higher

HUVEC: Human Umbilical Vein Endothelial Cells

The stereochemical configuration at the cyclized tartronic acid core is essential for the potent activity of M8891. The (R)-enantiomer shows a dramatic drop in activity, highlighting the specific molecular interactions required for effective MetAP2 inhibition.[\[4\]](#)

In Vivo Efficacy of M8891

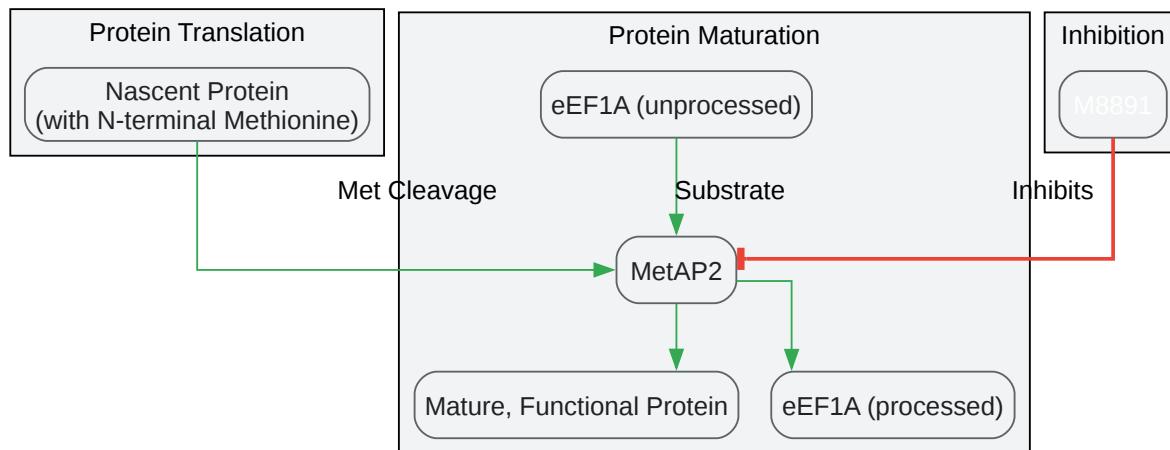
While direct head-to-head in vivo efficacy studies comparing M8891 and its (R)-enantiomer are not detailed in the available literature, extensive in vivo data for the active compound, M8891, demonstrates its anti-tumor and anti-angiogenic properties.

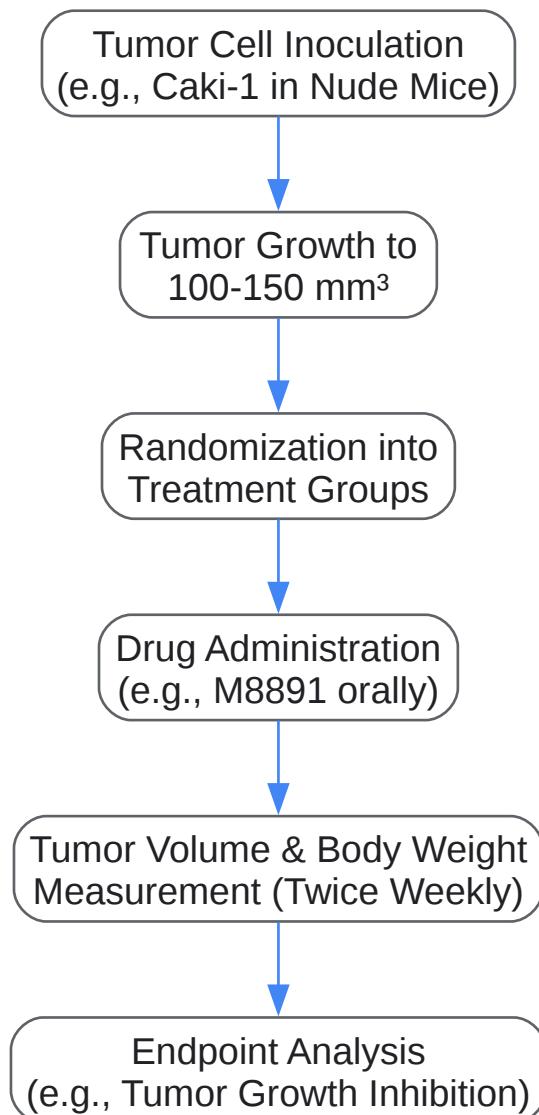
Animal Model	Tumor Type	M8891 Dosing Regimen	Outcome
CD-1 Nude Mice	Caki-1 Renal Cell Carcinoma Xenograft	10, 25, 50 mg/kg twice daily (6 hours apart) or 20, 50, 100 mg/kg once daily on weekends	Robust tumor growth inhibition [1]
Transgenic VEGFR2-luc Mouse	Matrigel Plug Angiogenesis Assay	Not specified	Significant reduction in reporter signal, comparable to anti-muVEGF antibody
Patient-Derived Xenograft (PDX)	Renal Cell Carcinoma	In combination with sunitinib	Strong and durable antitumor activity [5] [9]

Given the approximately 150-fold lower in vitro activity of **(R)-M8891**, it is highly improbable that it would exhibit significant in vivo efficacy at comparable and well-tolerated doses to M8891.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of M8891 and a typical experimental workflow for evaluating its in vivo efficacy.





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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
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